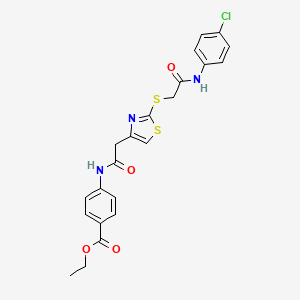

![molecular formula C23H21N5O B2799210 N-(3-(6,7-二氢-5H-吡咯[1,2-a]咪唑-3-基)苯基)-1-甲基-3-苯基-1H-吡唑-5-甲酰胺 CAS No. 1396765-78-8](/img/structure/B2799210.png)

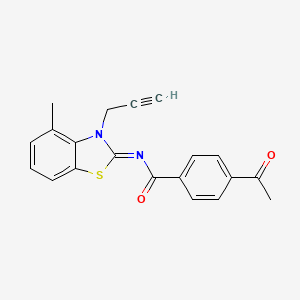

N-(3-(6,7-二氢-5H-吡咯[1,2-a]咪唑-3-基)苯基)-1-甲基-3-苯基-1H-吡唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a member of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class . It has been used in the development of potent and selective WDR5-WIN-site inhibitors . WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. One reaction that has been reported for similar compounds involves nitration .科学研究应用

一氧化氮合酶的抑制

一项研究描述了 3-苯基-4,5-二氢-1H-吡唑衍生物的合成和生物学评估,包括结构上与指定化合物相关的化合物,作为神经和诱导型一氧化氮合酶 (nNOS 和 iNOS) 的抑制剂。这些化合物表现出选择性抑制特性和对 nNOS 和 iNOS 活性的潜在调节作用,与帕金森病模型相关 (Luisa C López Cara 等人,2009)。

合成和重排

另一项研究探索了四氢咪唑并[1,5-b]异恶唑-2,3-二羧酸酯向吡咯并[1,2-e]咪唑-6-醇的重排,展示了一种合成 2,5-二氢-1H-吡咯衍生物的方法。该过程涉及环化和重排反应,提供了对具有相似结构的化合物的合成途径的见解 (N. Coşkun & Meliha Çetin,2009)。

缩合氮结构的合成

5-烷基(芳基)氨基-2-(3-邻苯二甲酰亚胺基丙基)-1,3-恶唑-4-腈与水合肼相互作用的研究导致了 N-烷基(芳基)-3-氨基-5H,6H,7H-吡咯并[1,2-a]咪唑-2-甲酰胺的合成。这些化合物用于合成取代的吡咯并[2,1-h]嘌呤-4-酮和相关衍生物,展示了该化合物在合成复杂的含氮结构中的作用 (S. Chumachenko 等人,2013)。

抗菌活性

一项研究合成了新型 3-芳基-5H-吡咯并[1,2-a]咪唑和 5H-咪唑并[1,2-a]氮杂环季铵盐,并评估了它们的抗菌活性,这些化合物源自相似的化合物。这些化合物表现出显着的抗菌和抗真菌活性,突出了此类衍生物的潜在药用应用 (Sergii Demchenko 等人,2021)。

作用机制

Target of Action

It is known that imidazole-containing compounds, such as this one, are key components in a variety of functional molecules used in everyday applications . They have been associated with a broad range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to inhibit certain enzymes, modulate ion channels, or interact with receptors, leading to changes in cellular functions .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, they may affect pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis, among others .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level . These effects could potentially include changes in enzyme activity, alterations in ion channel function, modulation of receptor signaling, and impacts on cell proliferation and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized within the body . .

未来方向

生化分析

Biochemical Properties

Compounds with similar structures, such as imidazole derivatives, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, although the specific nature of these interactions for this compound remains to be determined .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Compounds with similar structures have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O/c1-27-20(14-19(26-27)16-7-3-2-4-8-16)23(29)25-18-10-5-9-17(13-18)21-15-24-22-11-6-12-28(21)22/h2-5,7-10,13-15H,6,11-12H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWJSUWZBOJGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C4=CN=C5N4CCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2799127.png)

![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)

![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2799138.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)

![methyl 2-{1H-pyrrolo[2,3-b]pyridin-6-yl}acetate](/img/structure/B2799142.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-nitrophenoxy)acetamide](/img/structure/B2799143.png)